molecular formula C6H7NO B030103 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 79200-56-9

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B030103
CAS No.: 79200-56-9
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-UHNVWZDZSA-N
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Description

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as tropinone, is a bicyclic organic compound with a nitrogen atom incorporated into its structure. This compound is a key intermediate in the biosynthesis of tropane alkaloids, which are naturally occurring chemical compounds found in various plants, including those of the Solanaceae family. Tropinone is of significant interest due to its role in the synthesis of pharmacologically active compounds such as atropine and cocaine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one can be achieved through several methods. One of the classical methods involves the Robinson tropinone synthesis, which is a multi-step process starting from succindialdehyde, methylamine, and acetone. The reaction proceeds through a Mannich reaction followed by an intramolecular aldol condensation to form the bicyclic structure.

Another method involves the use of a Diels-Alder reaction between a furan and an olefinic or acetylenic compound, followed by various functional group transformations to introduce the nitrogen atom and form the desired bicyclic structure .

Industrial Production Methods

Industrial production of tropinone typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the consistent production of high-purity tropinone.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: Tropinone can be oxidized to form tropinone N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of tropinone can yield tropine, a secondary amine, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Tropinone N-oxide.

    Reduction: Tropine.

    Substitution: Various N-substituted tropinone derivatives.

Scientific Research Applications

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is widely used in scientific research due to its role as a precursor in the synthesis of tropane alkaloids. These alkaloids have significant pharmacological properties and are used in the development of medications for various medical conditions. For example:

Mechanism of Action

The mechanism of action of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one involves its conversion to active tropane alkaloids, which interact with various molecular targets in the body. For example, atropine, derived from tropinone, acts as a competitive antagonist of the muscarinic acetylcholine receptors, thereby inhibiting the parasympathetic nervous system. Cocaine, another derivative, inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Tropine: A reduction product of tropinone, used in the synthesis of atropine and other tropane alkaloids.

    Scopolamine: Another tropane alkaloid with similar pharmacological properties to atropine.

    Cocaine: A stimulant derived from tropinone, known for its local anesthetic and psychoactive properties.

Uniqueness

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is unique due to its role as a key intermediate in the biosynthesis of a wide range of tropane alkaloids. Its bicyclic structure with an incorporated nitrogen atom provides a versatile scaffold for the synthesis of various pharmacologically active compounds, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369337
Record name (-)-Vince lactam
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79200-56-9, 130931-83-8
Record name (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
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Record name (1R,4S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
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Record name (-)-Vince lactam
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Record name (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
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Record name (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
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Record name (1S)-(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one a valuable starting material for medicinal chemistry?

A: This bicyclic lactam's rigid structure and defined stereochemistry make it an ideal scaffold for developing new drugs. Its utility stems from its susceptibility to various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecules. [, , ]

Q2: Can you provide examples of specific drugs or drug candidates synthesized using this compound as a starting material?

A: One notable example is Carbovir, an antiretroviral drug developed for treating HIV/AIDS. Researchers have successfully synthesized both enantiomers of Carbovir from this compound. [] Additionally, a novel carbocyclic analog of the antiviral and antibiotic nucleoside Bredinin has been synthesized using this lactam as a key precursor. [] Another example is Peramivir, an antiviral drug used to treat influenza, which can be synthesized using this compound as the starting material. []

Q3: How is the stereochemistry of this compound controlled during synthesis, and why is it important?

A: Stereospecific synthesis of cis-2,4-pyrrolidinedicarboxylic acid and cis-2,5-piperidinedicarboxylic acid can be achieved through the ruthenium tetroxide oxidation of lactams derived from hetero Diels-Alder adducts with this compound. [] Controlling the stereochemistry is crucial because different enantiomers of a molecule can exhibit drastically different biological activities. For instance, one enantiomer might be therapeutically active while the other could be inactive or even toxic.

Q4: What are some of the chemical transformations that this compound can undergo?

A: This lactam can undergo a variety of reactions, including ring-opening reactions, nucleophilic additions, and oxidations. [, , ] For instance, it can be reacted with nucleophiles in the presence of hydrolases and bases to produce derivatives with various substituents. [] It can also be subjected to ruthenium tetroxide oxidation to generate specific stereoisomers of dicarboxylic acids. []

Q5: Are there any biotechnological applications of this compound?

A: Yes, this compound can be utilized in biotechnological processes. For example, it can be transformed into optically active 1-amino-4-(hydroxymethyl)-2-cyclopentene using hydrolases in a controlled pH environment. [] This enzymatic approach highlights the potential of biocatalysis in synthesizing chiral building blocks for various applications.

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